molecular formula C15H25N B14442907 1,3,4,6,7,8,9,10,11,11b-Decahydro-6,6-dimethyl-2H-benzo(a)quinolizine CAS No. 73713-73-2

1,3,4,6,7,8,9,10,11,11b-Decahydro-6,6-dimethyl-2H-benzo(a)quinolizine

Cat. No.: B14442907
CAS No.: 73713-73-2
M. Wt: 219.37 g/mol
InChI Key: DIENRLFUTZZVSM-UHFFFAOYSA-N
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Description

1,3,4,6,7,8,9,10,11,11b-Decahydro-6,6-dimethyl-2H-benzo(a)quinolizine is a complex organic compound that belongs to the class of quinolizines This compound is characterized by its unique structure, which includes a decahydrobenzoquinolizine core with two methyl groups attached at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6,7,8,9,10,11,11b-Decahydro-6,6-dimethyl-2H-benzo(a)quinolizine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a suitable aldehyde with an amine, followed by cyclization and reduction steps to form the desired quinolizine structure. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6,7,8,9,10,11,11b-Decahydro-6,6-dimethyl-2H-benzo(a)quinolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinolizine core, leading to the formation of different hydrogenated products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully hydrogenated quinolizine compounds.

Scientific Research Applications

1,3,4,6,7,8,9,10,11,11b-Decahydro-6,6-dimethyl-2H-benzo(a)quinolizine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3,4,6,7,8,9,10,11,11b-Decahydro-6,6-dimethyl-2H-benzo(a)quinolizine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3,4,6,7,8,9,10,11,11b-Decahydro-6,6-dimethyl-2H-benzo(a)quinolizine include other quinolizine derivatives with different substituents and hydrogenation levels. Examples include:

  • 1,2,3,4-Tetrahydroquinolizine
  • 6,6-Dimethylquinolizine
  • Decahydroquinolizine

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

73713-73-2

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

6,6-dimethyl-1,2,3,4,7,8,9,10,11,11b-decahydrobenzo[a]quinolizine

InChI

InChI=1S/C15H25N/c1-15(2)11-12-7-3-4-8-13(12)14-9-5-6-10-16(14)15/h14H,3-11H2,1-2H3

InChI Key

DIENRLFUTZZVSM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CCCC2)C3N1CCCC3)C

Origin of Product

United States

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